Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)-
Description
Introduction to Pyrimidine, 2-Amino-4-(2-Dimethylaminoethoxy)-
Chemical Identity and Nomenclature
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[2-(dimethylamino)ethoxy]pyrimidin-2-amine . This nomenclature follows systematic rules:
- The pyrimidine ring serves as the parent structure, with positions numbered to prioritize the amino group (-NH2) at position 2.
- The substituent at position 4 is a 2-(dimethylamino)ethoxy group, which consists of an ether-linked ethylene chain terminating in a dimethylamino moiety (-N(CH3)2).
- Substituents are listed alphabetically, with “amino” preceding “dimethylaminoethoxy” in common usage.
Common Synonyms and Registry Identifiers
This compound is referenced under multiple synonyms and identifiers (Table 1):
Table 1: Chemical Identifiers and Synonyms
The SMILES notation CN(C)CCOC1=NC(=NC=C1)N further clarifies the molecular structure, highlighting the pyrimidine core (C1=NC(=NC=C1)N) and the dimethylaminoethoxy side chain (CN(C)CCO-).
Historical Context of Discovery and Early Research
First reported in the mid-20th century, this compound emerged during pharmacological investigations into pyrimidine derivatives. Early studies documented its synthesis and preliminary biological activity in the Archives Internationales de Pharmacodynamie et de Therapie (1956). Researchers initially explored its potential as a cholinergic agent, given structural similarities to acetylcholinesterase inhibitors. However, detailed mechanistic studies remain limited in publicly available literature.
Position Within Pyrimidine Derivative Classification
Pyrimidine derivatives are classified based on substituent patterns and functional groups. This compound belongs to the 2-aminopyrimidine subclass, distinguished by:
- Amino Group at Position 2 : A hallmark of bioactive pyrimidines, this group facilitates hydrogen bonding in molecular interactions.
- Ether-Linked Side Chain at Position 4 : The 2-(dimethylamino)ethoxy group introduces both hydrophilicity and basicity, differentiating it from simpler alkyl- or aryl-substituted pyrimidines like 4-amino-2,6-dimethylpyrimidine.
Table 2: Structural Comparison with Related Pyrimidines
This structural diversity underscores the compound’s unique pharmacophoric features, positioning it as a candidate for targeted molecular design in medicinal chemistry.
Properties
CAS No. |
102207-77-2 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C8H14N4O/c1-12(2)5-6-13-7-3-4-10-8(9)11-7/h3-4H,5-6H2,1-2H3,(H2,9,10,11) |
InChI Key |
DJPLUEGVLBIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC(=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group at the 2-position can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with nucleic acids, disrupting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural Features and Substituent Effects
The substituents at positions 2 and 4 critically influence pyrimidine derivatives' physicochemical properties and biological activities. Below is a comparative overview:
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Key Observations :
- The dimethylaminoethoxy group enhances water solubility compared to aryl (e.g., dimethoxyphenyl) or fused-ring substituents (e.g., chromone), which are more hydrophobic .
- Bulky substituents (e.g., chromone, dimethoxyphenyl) disrupt molecular planarity, affecting crystal packing and intermolecular interactions .
- Phosphonate and hydrazone groups enable metal coordination, relevant for catalytic or therapeutic applications .
Table 2: Bioactivity Comparison of Pyrimidine Derivatives
Notable Findings:
- Antimicrobial activity is prominent in derivatives with fused aromatic systems (e.g., naphthopyranopyrimidines), likely due to enhanced membrane penetration .
- The dimethylaminoethoxy group’s tertiary amine may facilitate interactions with enzymes or receptors, though direct evidence requires further study.
Physicochemical and Crystallographic Insights
- Solubility: Alkoxy chains (e.g., dimethylaminoethoxy) improve solubility, whereas aryl groups reduce it .
- Hydrogen bonding: 2-Amino groups participate in N–H/O synthons, critical for crystal stability. In pyrimidine-5-carbonitriles, this bonding is disrupted by solvates like DMF .
- Conformational flexibility: The dimethylaminoethoxy chain’s rotation (evident in dihedral angles ) may enhance adaptability in binding pockets compared to rigid substituents.
Biological Activity
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- (CAS Number: 102207-77-2) has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- is characterized by a pyrimidine ring substituted with an amino group and a dimethylaminoethoxy side chain. This structural configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrimidine derivatives often act as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis and cell proliferation. For instance, they may inhibit enzymes involved in ATP synthesis, which is vital for cellular energy metabolism.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those related to inflammation and cancer progression. By modulating these pathways, they may exert anti-inflammatory or anti-cancer effects.
- Antimicrobial Activity : Some studies have indicated that pyrimidine derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)-:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various pyrimidine derivatives, Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- demonstrated significant activity against Staphylococcus aureus, with an inhibition zone diameter indicating effective bactericidal action. This suggests its potential use in treating bacterial infections resistant to conventional antibiotics.
- Anti-inflammatory Properties : Another investigation focused on the compound's effect on cyclooxygenase (COX) enzymes revealed that it effectively inhibited COX-2 activity, leading to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. This positions the compound as a candidate for further development as an anti-inflammatory agent.
- Cancer Research : The compound's ability to inhibit cell proliferation was assessed in various cancer cell lines. Results indicated that it could reduce cell viability significantly, suggesting potential applications in oncology.
Q & A
Q. What are the most efficient synthetic routes for 2-amino-4-(2-dimethylaminoethoxy)pyrimidine derivatives?
Microwave-assisted synthesis and cyclization reactions are effective for producing pyrimidine derivatives. For example, cyclization of intermediates like ethyl-4-ethoxy-5-(substituted)benzo[g]chromene[2,3-d]pyrimidine-2-carboxylate under microwave conditions yields high-purity products (85–90% yield) . Key steps include N-acylation and imidate formation, with sodium ethoxide as a catalyst. Optimization of reaction time and temperature is critical to minimize byproducts.
Q. How can structural conformation and bonding angles of this pyrimidine derivative be determined experimentally?
X-ray crystallography is the gold standard for resolving molecular conformation. For pyrimidine analogs, bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 64.2° between pyrimidine and benzene rings) are validated against databases like the Cambridge Structural Database. Refinement using riding models for hydrogen atoms (C–H = 0.93–0.97 Å) ensures accuracy .
Q. What methodologies are used to screen the biological activity of this compound in vitro?
Cytotoxicity assays (e.g., MTT or resazurin-based) in cancer cell lines are standard. For example, pyrimidine derivatives are tested at concentrations of 1–100 µM, with IC₅₀ values calculated using dose-response curves. Structural analogs, such as pyranopyrimidines, have shown antimicrobial activity via agar diffusion assays (15–25 mm inhibition zones at 50 µg/mL) .
Advanced Research Questions
Q. How does this pyrimidine derivative interact with metabolic pathways, particularly in genetic models?
Pyrimidine catabolism can be studied using Drosophila melanogaster mutants (e.g., su(r) or pyd3). Loss-of-function mutations in dihydropyrimidine dehydrogenase (DPD) or β-alanine synthase (βAS) disrupt catabolic pathways, leading to metabolite accumulation (e.g., dihydrouracil). LC-MS quantification of intermediates like β-alanine or orotic acid reveals pathway dysregulation .
Q. What role does stereochemistry play in the pharmacological activity of chiral pyrimidine analogs?
Chiral bisphosphonate derivatives, such as 2-amino-4,6-bis{[2-(phosphonomethoxy)propyl]sulfanyl}pyrimidine, exhibit stereospecific binding to enzymes. NMR spectroscopy (e.g., ¹H and ³¹P) confirms enantiomeric purity, while in vitro assays show 3–5-fold differences in activity between (R,R) and (S,S) isomers .
Q. How does this compound modulate Wnt/β-catenin signaling in osteoblasts?
Pharmacological agonists like 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine stabilize β-catenin, enhancing fatty acid oxidation (e.g., 2.5-fold increase in oleate oxidation). Transcriptional upregulation of Acadvl and Cpt1b is quantified via qPCR, with β-catenin knockdown (siRNA) serving as a negative control .
Q. What advanced techniques resolve DNA repair mechanisms involving pyrimidine derivatives?
UV-induced pyrimidine dimers are analyzed using nucleotide excision repair (NER) assays. Genome-wide mapping via XR-seq (excision repair sequencing) identifies repair hotspots at single-nucleotide resolution. For example, autophagy-deficient cells show 40% slower repair kinetics, linking pyrimidine damage to cellular stress responses .
Key Considerations for Methodological Design
- Synthesis: Optimize microwave power (300–600 W) and solvent polarity to reduce side reactions.
- Structural Analysis: Use high-resolution NMR (500 MHz+) for chiral centers and low-temperature crystallography to minimize thermal motion artifacts.
- Biological Assays: Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and validate metabolic findings with CRISPR-edited cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
